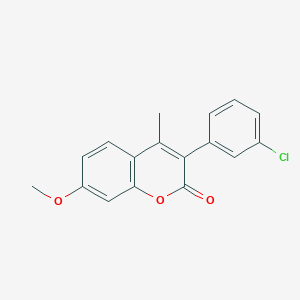

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin

Description

3-(3'-Chlorophenyl)-7-methoxy-4-methylcoumarin is a synthetic coumarin derivative characterized by a chlorine atom at the 3' position of the phenyl ring, a methoxy group at the 7-position, and a methyl group at the 4-position of the coumarin core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

3-(3-chlorophenyl)-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFRPYNDAGZTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 7-methoxy-4-methylcoumarin, and suitable reagents.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reaction.

Coupling Reaction: The key step involves the coupling of the 3-chlorophenyl group with the 7-methoxy-4-methylcoumarin core through a series of chemical reactions, such as Friedel-Crafts acylation or nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced techniques, such as chromatography and crystallization, ensures the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarins.

Scientific Research Applications

Anticancer Activity

Coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin, have been extensively studied for their anticancer properties. Research indicates that coumarins can exhibit cytostatic and cytotoxic effects against various cancer cell lines.

- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, studies have shown that certain coumarins can inhibit the activation of caspases involved in the apoptotic pathway, leading to reduced tumor growth in models of prostate cancer and leukemia .

- Case Studies : In vitro studies have demonstrated that 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin has significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's structure allows it to interact with DNA and other cellular targets, enhancing its therapeutic efficacy .

Antimicrobial Properties

The antimicrobial potential of coumarins has garnered attention, particularly in the context of drug-resistant pathogens.

- Broad Spectrum Activity : 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin has been found to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is crucial in addressing the growing issue of antibiotic resistance .

- Mechanism : The antimicrobial effects are believed to arise from the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Effects

Coumarins are recognized for their antioxidant properties, which play a vital role in protecting cells from oxidative stress.

- Mechanism : The antioxidant activity is primarily due to the ability of these compounds to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage . This property is particularly beneficial in preventing chronic diseases linked to oxidative stress.

Anti-inflammatory Properties

Research has indicated that 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin may possess anti-inflammatory effects.

- Mechanism : Coumarins can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Potential in Drug Development

Given its diverse biological activities, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin serves as a promising scaffold for drug development.

- Synthetic Modifications : Researchers are exploring various modifications to enhance the pharmacological properties of this compound. For example, introducing different substituents at specific positions on the coumarin ring can lead to improved potency and selectivity against specific targets .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison :

4-Benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin (CAS: Not specified): Differs in the 4-benzyl substituent instead of 4-methyl and a 4'-chlorophenyl group at position 3. The 4-benzyl group reduces anti-aromatase activity compared to 4-methyl derivatives, as bulky substituents at position 4 hinder enzyme binding . The 4'-chlorophenyl group (vs. 3'-chlorophenyl in the target compound) shows lower alignment with aromatase active sites, as the chlorine’s spatial orientation impacts steric interactions .

3-Chloro-7-methoxy-4-methylcoumarin (CAS: Not specified): Lacks the phenyl ring at position 3; instead, a chlorine atom is directly attached to the coumarin core. Exhibits solvent-dependent photophysical behavior due to the absence of extended conjugation from the phenyl ring. Radiative lifetime (τF₀ ≈ 4.6 ns) remains consistent across solvents, unlike phenyl-substituted derivatives .

Increased electron-donating methoxy groups enhance fluorescence but reduce metabolic stability compared to halogenated derivatives .

Anti-Aromatase Activity :

- 3-(3'-Chlorophenyl)-7-methoxy-4-methylcoumarin : Predicted IC₅₀ < 10 μM (based on structural analogs). The 3'-chlorophenyl group aligns near the C-17 keto oxygen of androstenedione, mimicking steroid-enzyme interactions .

- 4-Benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin : IC₅₀ > 50 μM. The 4-benzyl group disrupts binding, while the 4'-chlorophenyl group misaligns with the active site .

- 3-(4-Chlorophenyl)-7-methoxy-4-phenylcoumarin : Inactive (IC₅₀ > 50 μM). Replacing 4-methyl with phenyl abolishes activity due to steric hindrance .

Antimicrobial Activity :

- 7-Methoxy-4-methylcoumarin (CAS: 2555-28-4): Exhibits activity against B. subtilis (MIC ~25 μg/mL). The 3'-chlorophenyl analog likely enhances lipophilicity and membrane penetration, improving potency .

Photophysical Properties

Biological Activity

3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone with a methoxy group at the 7-position and a chlorophenyl substitution at the 3-position. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. This inhibition leads to reduced inflammation and oxidative stress.

- Apoptosis Induction : It activates caspase pathways, promoting apoptosis in cancer cells by disrupting mitochondrial functions. This mechanism is critical for its anticancer effects.

Anticancer Activity

Research indicates that coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : Studies have demonstrated cytostatic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and ACHN (kidney cancer) .

- Mechanism : The compound's anticancer activity is linked to its ability to induce apoptosis and inhibit proliferation through modulation of apoptotic pathways involving Bcl-2 family proteins .

Antimicrobial Activity

While some coumarins have shown limited antibacterial effects, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin has been studied for its potential antimicrobial properties:

- In Vitro Studies : Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is required to quantify this effect accurately .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of various coumarins against cancer cell lines, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin was found to significantly reduce cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics . The study highlighted the importance of the methoxy group in enhancing the compound's bioactivity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis via caspase activation |

| A549 | 12.0 | Cell cycle arrest |

| ACHN | 15.2 | Induction of oxidative stress |

Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin. Although it showed limited activity against gram-positive and gram-negative bacteria, it was noted for its selective inhibition against specific strains like Helicobacter pylori with a minimum inhibitory concentration (MIC) of 1 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.